2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid
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Overview
Description
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid is a chemical compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . It is a solid at room temperature and is known for its applications in various fields of scientific research.
Preparation Methods
The synthesis of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid typically involves the reaction of azetidine derivatives with benzoic acid derivatives under specific conditions. One common method involves the use of tert-butoxycarbonyl (Boc) protecting groups to facilitate the reaction . The reaction conditions often include the use of organic solvents and catalysts to achieve the desired product. Industrial production methods may involve flow microreactor systems, which offer efficiency and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid involves its interaction with specific molecular targets and pathways. The Boc group provides stability and protection during chemical reactions, allowing for selective modifications. The azetidine ring can interact with enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid can be compared with other similar compounds, such as:
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}acetic acid: This compound has a similar structure but with an acetic acid moiety instead of a benzoic acid moiety.
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid: This compound features a propanoic acid moiety, offering different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which provides distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-8-10(9-16)11-6-4-5-7-12(11)13(17)18/h4-7,10H,8-9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTIMCAMJQGQDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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